N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-(4-Ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone. Its structure features a 4-ethoxyphenyl group at the N1 position and a 4-sulfamoylphenethyl moiety at the N2 position.
The compound’s synthesis likely follows standard oxalamide coupling protocols, such as those described in and , where amine intermediates react with oxalyl chloride or activated oxalate derivatives.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-2-26-15-7-5-14(6-8-15)21-18(23)17(22)20-12-11-13-3-9-16(10-4-13)27(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQHJLPCOZSYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-ethoxyaniline and 4-sulfamoylphenethylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Key Insight: The ethoxy group in the target compound offers intermediate lipophilicity compared to methoxy (more polar) or halogen/cyano (more lipophilic) groups. The sulfamoyl group’s hydrogen-bonding capacity may improve target binding compared to non-polar substituents .
Heterocyclic and Complex Substituents
Key Insight : Unlike thiazole or isoindoline-containing analogs, the target compound’s sulfamoylphenethyl group lacks heterocyclic complexity but may prioritize solubility and ease of synthesis .
Enzyme Inhibition and Metabolic Stability
Antimicrobial vs. Antiviral Activity
- Isoindoline-dione derivatives (GMC-1 to GMC-5) exhibit broad-spectrum antimicrobial activity, while the target compound’s sulfamoyl group could mimic sulfa drugs (e.g., sulfamethoxazole) .
- Thiazole-containing oxalamides (e.g., compound 14) target HIV entry, indicating substituent-driven specificity .
Physicochemical Properties
- Ethoxy’s moderate polarity balances lipophilicity, avoiding extreme logP values seen in cyano- or chloro-substituted analogs .
Biological Activity
N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as an oxalamide derivative featuring a 4-ethoxyphenyl and a 4-sulfamoylphenethyl substituent. Its chemical structure is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N4O4S |
| CAS Number | 900000-91-1 |
Target of Action
Compounds containing the oxalamide moiety have been shown to exhibit various biological activities, including:
- Antibacterial : Inhibition of bacterial growth through interference with cell wall synthesis.
- Antitumor : Induction of apoptosis in cancer cells via modulation of apoptotic pathways.
- Antiviral : Disruption of viral replication processes.
Mode of Action
The mode of action typically involves the interaction with specific enzymes or receptors, leading to inhibition or modulation of their function. For example, oxalamides may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication in pathogens or cancer cells.
Biochemical Pathways
The biological activity of this compound can be linked to several biochemical pathways:
- Cell Cycle Regulation : The compound may affect the cell cycle by modulating cyclin-dependent kinases (CDKs).
- Signal Transduction : It can influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with oxalamide derivatives, including this specific compound. Here are notable findings:
-
Antimicrobial Activity
- A study demonstrated that oxalamide derivatives, including this compound, exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
-
Anticancer Properties
- In vitro assays showed that this compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
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Toxicological Assessment
- A comprehensive toxicological evaluation indicated that while the compound showed promising therapeutic effects, it also presented cytotoxicity at higher concentrations. Further studies are needed to determine the therapeutic index and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
